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Compound Name: Dihexyl phthalate

Cat. No.: B032758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Di-n-hexyl phthalate (DnHP), a member of the phthalate ester family of chemicals, has been

utilized as a plasticizer. While not as extensively studied as its analogue di(2-ethylhexyl)

phthalate (DEHP), a body of evidence has characterized its toxicological profile. This technical

guide provides a comprehensive overview of the current knowledge regarding the

toxicokinetics, acute and chronic toxicity, genotoxicity, and reproductive and developmental

effects of dihexyl phthalate. Quantitative data are summarized in tabular format for ease of

reference. Detailed experimental methodologies for key studies are described, and critical

biological pathways, including metabolism and mechanisms of toxicity, are visualized using

diagrammatic representations. This document is intended to serve as a thorough resource for

researchers, scientists, and professionals in drug development who are evaluating the safety

and potential risks associated with dihexyl phthalate.

Chemical and Physical Properties
Di-n-hexyl phthalate is the di-n-hexyl ester of 1,2-benzenedicarboxylic acid. Its chemical and

physical properties are summarized in the table below.
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Property Value

CAS Number 84-75-3

Molecular Formula C20H30O4

Molecular Weight 334.4 g/mol

Appearance
Yellow-brown, oily, viscous liquid with a slight

aromatic odor.[1]

Melting Point -58 °C

Boiling Point 340–350 °C

Water Solubility Insoluble

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
The toxicokinetic profile of dihexyl phthalate, like other phthalates, involves rapid hydrolysis to

its monoester, which is considered the primary toxic moiety.

Absorption:

Dermal: Dihexyl phthalate is absorbed through the skin. In studies with rats, approximately

18% of a dermally applied dose of radiolabeled DnHP was excreted in the urine within seven

days, indicating dermal absorption.[2][3]

Oral and Inhalation: While specific data for oral and inhalation absorption of DnHP are

limited, the general toxicokinetic profile of phthalates suggests that it is likely to be rapidly

absorbed from the gastrointestinal tract as its monoester metabolite.[2][3]

Distribution: Following absorption, there is no evidence of systemic accumulation of dihexyl
phthalate in any tissues.[2][3]

Metabolism: The metabolism of phthalates is a critical determinant of their toxicity. The

generalized metabolic pathway involves a two-phase process.
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Phase I: Dihexyl phthalate is hydrolyzed by esterases, primarily in the intestine and liver, to

its monoester, mono-n-hexyl phthalate (MnHP), and n-hexanol.[2][4] MnHP can then

undergo further oxidative metabolism.

Phase II: The oxidized metabolites can be conjugated with glucuronic acid to form more

water-soluble glucuronide conjugates, which are then excreted.[2]

Excretion: The primary route of excretion for dihexyl phthalate and its metabolites is via the

urine.[2][3]

Metabolic Pathway of Phthalates

Di-n-hexyl Phthalate (DnHP) Mono-n-hexyl Phthalate (MnHP)Hydrolysis (Esterases) Oxidative MetabolitesOxidation Glucuronide ConjugatesGlucuronidation Urinary Excretion
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General metabolic pathway of phthalate esters.

Toxicological Profile
Acute Toxicity
Dihexyl phthalate exhibits low acute toxicity following oral and dermal exposure in laboratory

animals.[2][3] No acute toxicity data from inhalation exposure in animals or from human studies

are available.

Species Route Endpoint Value Reference

Rat Oral LD50 29600 mg/kg [5]

Rabbit Dermal LD50 >20 mL/kg bw [3]

Rabbit Dermal LD50 20000 mg/kg [5]

Irritation and Sensitization
Skin Irritation: In a standard Draize test, a 500 mg application of dihexyl phthalate to rabbit

skin over 24 hours resulted in mild irritation.[2][3]
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Eye Irritation: No eye irritation studies were available for assessment.[2][3]

Sensitization: No sensitization studies were available for assessment.[2][3]

Repeated-Dose Toxicity
Limited studies on repeated oral administration in rodents suggest that the liver is a target

organ at high doses. A Lowest-Observed-Adverse-Effect Level (LOAEL) of 1824 mg/kg bw/day

was determined in a 21-day study in rats, based on observations of hepatocellular necrosis, fat

accumulation, loss of glycogen, and increased liver enzymes.[2] In the same study, dihexyl
phthalate induced weak peroxisome proliferative changes compared to potent peroxisome

proliferators like DEHP.[2]

Genotoxicity
The available evidence suggests that dihexyl phthalate is unlikely to be genotoxic.[2]

Assay System
Metabolic
Activation

Result Reference

Bacterial

Mutagenicity

(Ames test)

Salmonella

typhimurium
With and without Negative [2]

Mouse

Micronucleus

Assay

In vivo (analogue

DIHP with ≤25%

DnHP)

- Negative [2]

The Ames test, a bacterial reverse mutation assay, is a standard method for evaluating the

mutagenic potential of a chemical.

Test Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the

histidine operon are used. These strains are unable to synthesize histidine and therefore

cannot grow on a histidine-deficient medium.

Exposure: The tester strains are exposed to the test substance (dihexyl phthalate) at

various concentrations, both with and without a metabolic activation system (S9 fraction from

rat liver homogenate).
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Incubation: The bacteria are plated on a minimal agar medium lacking histidine.

Evaluation: The plates are incubated for 48-72 hours. The number of revertant colonies

(colonies that have regained the ability to synthesize histidine) is counted. A substance is

considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies compared to the negative control.

Carcinogenicity
No carcinogenicity studies are available for dihexyl phthalate.[2] Due to insufficient testing of

other phthalates, it is not possible to extrapolate the carcinogenic potential for DnHP.[2]

Reproductive and Developmental Toxicity
Dihexyl phthalate has been shown to cause reproductive and developmental toxicity in rodent

studies.

Reproductive Toxicity:

A continuous breeding study in mice demonstrated dose-related effects on fertility at doses

ranging from 380 to 1670 mg/kg bw/day.[2][3]

The Lowest-Observed-Adverse-Effect Level (LOAEL) for reproductive toxicity was

established at 380 mg/kg bw/day, based on decreased male and female fertility.[2][3] A No-

Observed-Adverse-Effect Level (NOAEL) could not be determined from this study.[2][3]

Effects were observed in both males (including reduced testes weights) and females.[2][3] A

proposed mechanism for testicular toxicity is a direct toxic effect on Sertoli cells.[2]

Developmental Toxicity:

In a screening study in mice, a high oral dose of 9900 mg/kg bw/day resulted in complete

litter loss.[2][3]

Pup mortality was also observed at 380 mg/kg bw/day in the continuous breeding study, in

the absence of significant maternal toxicity.[2][3]
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A NOAEL for developmental effects has not been established, and overall, dihexyl
phthalate has not been adequately tested for developmental effects.[2][3]

This type of study is designed to assess the effects of a substance on the reproductive

capabilities of a species over a continuous period of exposure.

F0 Generation

Crossover Mating

F1 Generation

Exposure to Dihexyl Phthalate (e.g., in diet)

Continuous Mating Period (e.g., 98 days)

Evaluation of Litters (size, viability)

Treated Males x Control Females
Control Males x Treated Females

Select F0 for Crossover

Evaluation of F1 Offspring
(viability, growth, reproductive organ weights)

Produce F1 Generation
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Generalized workflow for a continuous breeding reproductive toxicity study.

Mechanisms of Toxicity
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The toxic effects of phthalates, including dihexyl phthalate, are often mediated through their

interaction with various cellular signaling pathways.

Endocrine Disruption
Phthalates are well-known endocrine-disrupting chemicals. They can interfere with the

synthesis, transport, and action of hormones, particularly androgens.

Anti-androgenic Effects: The reproductive toxicity of dihexyl phthalate, especially in males,

is attributed to its anti-androgenic properties. This can lead to reduced testosterone levels

and subsequent effects on the development and function of male reproductive organs.

Estrogenic Activity: There is conflicting evidence regarding the estrogenic activity of dihexyl
phthalate.[2]

Signaling Pathway for Phthalate-Induced Endocrine
Disruption
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Simplified signaling pathway for phthalate-induced male reproductive toxicity.

Peroxisome Proliferation
While dihexyl phthalate is considered a weak inducer, peroxisome proliferation is a known

mechanism of toxicity for some phthalates, particularly in the liver of rodents. This process

involves the activation of peroxisome proliferator-activated receptors (PPARs), which are

nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Chronic activation can lead to hepatotoxicity and tumorigenesis in rodents.

Conclusion
Di-n-hexyl phthalate demonstrates low acute toxicity but raises concerns due to its potential for

reproductive and developmental toxicity at doses that do not cause significant maternal toxicity.
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The liver is a target for repeated high-dose exposure. While considered non-genotoxic, a lack

of carcinogenicity data warrants a cautious approach. The primary mechanism of its

reproductive toxicity is believed to be through endocrine disruption, specifically via anti-

androgenic effects. Further research is needed to establish clear No-Observed-Adverse-Effect

Levels for all toxicological endpoints and to fully elucidate its carcinogenic potential and

developmental toxicity profile. The information compiled in this guide serves as a foundational

resource for risk assessment and for guiding future research on dihexyl phthalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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